molecular formula C26H31NO7 B371435 (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 1049971-16-5

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one

Cat. No. B371435
CAS RN: 1049971-16-5
M. Wt: 469.5g/mol
InChI Key: QIJNPXNDNGLJPA-KLCVKJMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one, also known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMB-4 is a piperidine derivative that has been reported to possess potent anti-cancer, anti-inflammatory, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related diseases. However, one of the limitations of using (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one in vivo, which may provide insights into its efficacy and safety in animal models. Another direction is to explore the potential synergistic effects of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one with other anti-cancer and anti-inflammatory agents, which may enhance its therapeutic efficacy. Moreover, further studies are needed to elucidate the mechanism of action of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one and its downstream signaling pathways. Finally, the development of novel formulations and delivery systems for (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one may improve its bioavailability and efficacy in clinical settings.

Synthesis Methods

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one can be synthesized through a multi-step process involving the reaction of piperidine with aldehydes and subsequent cyclization to form the final product. The synthesis of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one has been reported in several research articles, and the yield of the compound can be optimized by varying the reaction conditions.

Scientific Research Applications

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have reported that (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one has been reported to exhibit anti-oxidant activity, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO7/c1-27-14-18(12-16-8-10-20(29-2)25(33-6)23(16)31-4)22(28)19(15-27)13-17-9-11-21(30-3)26(34-7)24(17)32-5/h8-13H,14-15H2,1-7H3/b18-12+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNPXNDNGLJPA-KLCVKJMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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